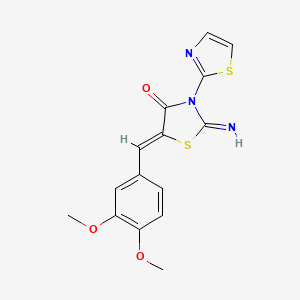

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one

Übersicht

Beschreibung

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzylidene group substituted with methoxy groups at the 3 and 4 positions, and an imino group attached to the thiazolidinone ring. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Thiazolidin-4-ones, including (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, have been studied for their anticancer properties. Recent studies indicate that derivatives of thiazolidin-4-one can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. For example, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer activity through mechanisms such as apoptosis induction and inhibition of key signaling pathways like AKT and mTOR .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has also been documented. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation. For instance, specific derivatives have demonstrated effective inhibition of lipid peroxidation with EC50 values indicating strong antioxidant activity .

Anti-inflammatory Effects

Research has shown that thiazolidin-4-one derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

Thiazolidin-4-one compounds exhibit antimicrobial properties against a variety of pathogens. Studies have reported their efficacy against bacterial strains and fungi, suggesting their potential as therapeutic agents in infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of thiazolidin-4-one derivatives:

| Study | Compound | Activity | Result |

|---|---|---|---|

| El-Kashef et al., 2020 | TZD Derivatives | Anti-breast cancer | IC50 values ranged from 1.27 to 1.50 μM against MCF-7 cells |

| Aziz et al., 2021 | Quinazolinone-Thiazolidinone Hybrids | Anticancer | Significant inhibition observed in MCF-7 and A549 cell lines |

| MDPI Review, 2021 | Various Thiazolidinones | Antioxidant | EC50 values from 0.11 to 4.24 µM against cancer cell lines |

These studies collectively underscore the therapeutic potential of this compound in drug development.

Wirkmechanismus

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinones: Compounds with a similar thiazolidinone core structure.

Benzylidene Derivatives: Compounds with benzylidene groups substituted with various functional groups.

Imino Derivatives: Compounds containing imino groups attached to different ring systems.

Uniqueness

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is unique due to its specific combination of functional groups and geometric configuration. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

(Z)-5-(3,4-dimethoxybenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thiazolidinones known for diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical formula for this compound is . The structure features a thiazolidinone ring fused with a thiazole moiety and a substituted benzylidene group, which is critical for its biological activity.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties. In studies, compounds similar to this compound exhibited notable antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.021 to 2.75 mg/ml against various Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure often enhanced these activities.

- Antifungal Properties : The same classes of compounds have been reported to inhibit fungal strains effectively, with MIC values as low as 25–100 μg/ml .

Anticancer Activity

Research indicates that thiazolidinone derivatives possess anticancer properties. For example:

- Melanogenesis Inhibition : The compound's structural analogs have been tested for their ability to inhibit tyrosinase activity, which is crucial in melanin production. One study reported an IC50 value of 5.0 ± 0.38 μM against mushroom tyrosinase, indicating strong potential for skin-related applications .

Anticonvulsant Activity

Thiazolidinone derivatives have also been explored for anticonvulsant effects. Specific modifications in the structure can enhance this activity, with some derivatives showing promising results in animal models .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives using microwave-assisted methods and evaluated their biological activities. The synthesized compounds showed significant antimicrobial effects with varying degrees of potency against different pathogens .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinones revealed that modifications at the benzylidene position significantly impacted biological activity. For instance, substituents such as methoxy groups were found to enhance both antimicrobial and anticancer activities .

- Biofilm Inhibition : Some derivatives demonstrated strong antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, with reductions exceeding 50% at specific concentrations .

Data Tables

Here are summarized findings on the biological activities of related thiazolidinone compounds:

Eigenschaften

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-10-4-3-9(7-11(10)21-2)8-12-13(19)18(14(16)23-12)15-17-5-6-22-15/h3-8,16H,1-2H3/b12-8-,16-14? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDLBIIPKYTHPW-PPDFBGJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.